Resolvin D1 methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKVAFWBFGABJN-ZXQGQRHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways in Research Models
Endogenous Biosynthesis of Resolvin D1 from Docosahexaenoic Acid (DHA)
The primary pathway for the endogenous production of RvD1 involves the sequential oxygenation of DHA by lipoxygenase (LOX) enzymes. nih.gov This process is often a transcellular event, requiring the cooperation of different cell types, such as leukocytes and endothelial cells. harvard.edu
Enzymatic Pathways Involving Lipoxygenases (15-LOX, 5-LOX)
The biosynthesis of RvD1 is initiated by the enzyme 15-lipoxygenase (15-LOX), which converts DHA into 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). mdpi.commdpi.com This intermediate is then rapidly reduced to its corresponding alcohol, 17S-hydroxydocosahexaenoic acid (17S-HDHA), by peroxidases. mdpi.com
Following the initial 15-LOX-mediated oxygenation, 5-lipoxygenase (5-LOX) acts on 17S-HDHA. harvard.edunih.gov This second lipoxygenation step is critical for the formation of the full trihydroxy structure of RvD1. The interplay between 15-LOX and 5-LOX highlights the coordinated enzymatic cascade necessary for the generation of this potent pro-resolving mediator. mdpi.comresearchgate.net
Formation and Transformation of Key Epoxide Intermediates (e.g., 7,8(S,S)-Epoxytetraene)
The action of 5-LOX on 17S-HDHA leads to the formation of a hydroperoxy product at carbon 7, which is then transformed into a transient and highly unstable epoxide intermediate. pnas.orgresearchgate.net Specifically, a 7,8(S,S)-epoxytetraene intermediate is formed. mdpi.compnas.orgresearchgate.net The existence of this intermediate has been confirmed through trapping experiments and total organic synthesis. mdpi.compnas.org
This epoxide is a critical branching point in the pathway. mdpi.com It can be enzymatically hydrolyzed to form either RvD1 or its isomer, Resolvin D2. pnas.orgnih.gov The enzymatic hydrolysis of the 7,8(S,S)-epoxytetraene by epoxide hydrolases, such as soluble epoxide hydrolase (sEH), leads to the formation of RvD1. pnas.orgnih.gov Isotope labeling studies have shown that the oxygen atom at the C-8 position of RvD1 is derived from water during this hydrolysis step. researchgate.netnih.gov
Aspirin-Triggered Biosynthesis of 17R-Resolvin D1
Aspirin (B1665792), a widely used non-steroidal anti-inflammatory drug (NSAID), can uniquely alter the biosynthetic pathway of resolvins, leading to the formation of epimeric forms with distinct properties.
Role of Acetylated Cyclooxygenase-2
When cyclooxygenase-2 (COX-2) is acetylated by aspirin, its enzymatic activity is modified. Instead of producing pro-inflammatory prostaglandins (B1171923), the aspirin-acetylated COX-2 converts DHA into 17R-hydroxydocosahexaenoic acid (17R-HDHA). harvard.edunih.govmdpi.com This is in contrast to the 17S-HDHA produced by the 15-LOX pathway. harvard.edumdpi.com
This 17R-HDHA then serves as a substrate for 5-lipoxygenase, following a similar subsequent pathway to the endogenous route, ultimately leading to the production of 17R-Resolvin D1 (also known as aspirin-triggered Resolvin D1 or AT-RvD1). harvard.edunih.govmdpi.com AT-RvD1 has the complete stereochemistry of 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. nih.gov
Enzymatic Inactivation and Metabolic Fate of Resolvin D1 in Biological Systems
The potent bioactivity of RvD1 is tightly controlled by its rapid enzymatic inactivation. This process ensures that the pro-resolving signals are localized and transient.
Contribution of Eicosanoid Oxidoreductase (15-PGDH) and Oxo-Metabolite Formation
The primary enzyme responsible for the inactivation of RvD1 is an eicosanoid oxidoreductase, specifically 15-hydroxyprostaglandin dehydrogenase (15-PGDH). physiology.orgnih.gov This enzyme catalyzes the oxidation of the hydroxyl groups on the RvD1 molecule.
This enzymatic conversion results in the formation of oxo-metabolites, primarily 8-oxo-RvD1 and 17-oxo-RvD1. harvard.edureactome.orgnih.gov The formation of these keto-metabolites leads to a dramatic reduction in the biological activity of RvD1. harvard.edunih.gov For instance, the conversion of the 17S-hydroxyl group to 17-oxo-RvD1 renders the molecule essentially inactive. nih.govresearchgate.net
Interestingly, the aspirin-triggered epimer, AT-RvD1, with its 17R alcohol configuration, is more resistant to this enzymatic inactivation by eicosanoid oxidoreductase. harvard.edunih.govlipidmaps.orgcaymanchem.com This resistance to rapid breakdown may contribute to the beneficial actions of aspirin in promoting the resolution of inflammation.
Table 1: Key Enzymes in Resolvin D1 Biosynthesis and Metabolism
| Enzyme | Role | Substrate | Product |
|---|---|---|---|
| 15-Lipoxygenase (15-LOX) | Initiation of endogenous biosynthesis | Docosahexaenoic Acid (DHA) | 17S-Hydroperoxydocosahexaenoic Acid (17S-HpDHA) |
| 5-Lipoxygenase (5-LOX) | Second oxygenation step | 17S-Hydroxydocosahexaenoic Acid (17S-HDHA) | 7,8(S,S)-Epoxytetraene intermediate |
| Aspirin-acetylated Cyclooxygenase-2 (COX-2) | Initiation of aspirin-triggered biosynthesis | Docosahexaenoic Acid (DHA) | 17R-Hydroxydocosahexaenoic Acid (17R-HDHA) |
| Soluble Epoxide Hydrolase (sEH) | Hydrolysis of epoxide intermediate | 7,8(S,S)-Epoxytetraene intermediate | Resolvin D1 (RvD1) |
| Eicosanoid Oxidoreductase (15-PGDH) | Inactivation of RvD1 | Resolvin D1 (RvD1) | 8-oxo-RvD1 and 17-oxo-RvD1 |
Metabolic Considerations of Resolvin D1 Methyl Ester in Preclinical Research
Resolvin D1 (RvD1), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), exhibits potent anti-inflammatory and pro-resolution activities. karger.combiomolther.org However, its therapeutic application in preclinical models is often complicated by its rapid metabolic inactivation. researchgate.net The native RvD1 molecule is susceptible to enzymatic degradation by eicosanoid oxidoreductases (EOR), such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which convert specific alcohol groups into ketones. ucc.iemdpi.com This process leads to the formation of metabolites like 8-oxo-RvD1 and 17-oxo-RvD1. While 8-oxo-RvD1 may retain some activity, 17-oxo-RvD1 is considered inactive, highlighting the critical role of the 17-hydroxyl group for the biological function of RvD1. ucc.ienih.gov This rapid inactivation in vivo limits the duration of action of exogenously administered RvD1. physiology.org
To overcome this metabolic instability, researchers have developed and utilized more stable analogs in preclinical studies. researchgate.net One common strategy is the esterification of the carboxylic acid group, leading to the formation of this compound. ucc.iemedchemexpress.com This modification is intended to enhance the compound's metabolic stability and bioavailability, potentially acting as a prodrug that is converted to the active RvD1 form within the biological system. ucc.iesemanticscholar.org The use of the methyl ester form has been documented in various preclinical models, including studies on diabetic peripheral neuropathy where it was shown to reduce triglyceride levels and improve nerve conduction velocity. medchemexpress.com
The development of metabolically stable analogs is a key focus in the field of specialized pro-resolving mediators. The primary goal is to design molecules that resist enzymatic degradation, thereby prolonging their therapeutic window and enhancing their efficacy in vivo. physiology.org Beyond simple esterification, other synthetic analogs have been created to specifically block metabolic pathways. For instance, introducing a methyl group at the C17 position (17-(R/S)-methyl-RvD1) is designed to hinder oxidation at this critical site. ucc.ienih.gov Studies have shown that both RvD1 and its 17-methyl analog can sharply reduce myeloperoxidase levels in lung tissue, indicating preserved anti-inflammatory activity. ucc.ienih.gov
Another approach involves adding bulky groups to shield metabolically vulnerable sites. An example is 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1), a metabolically stable analog that has shown significant protective effects in models of IgG immune complex-induced lung injury. researchgate.netnih.gov Similarly, the synthetic analog benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) was designed to be resistant to metabolism by 15-PGDH. researchgate.netnih.gov In preclinical models of ischemia-reperfusion lung injury, BDA-RvD1 was more potent than native RvD1 in reducing neutrophil infiltration. researchgate.netphysiology.org These findings underscore the importance of metabolic stability for the in vivo efficacy of RvD1 and its derivatives.
The following table summarizes key findings related to the metabolic stability and efficacy of this compound and other analogs in preclinical research.
| Compound | Research Model | Key Findings | Reference |
| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | Mouse Ischemia-Reperfusion Lung Injury | Resistant to metabolism by 15-PGDH; more potent than native RvD1 in reducing neutrophil infiltration. | researchgate.netnih.gov |
| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | Mouse E. coli Peritonitis | Shortened the resolution interval with similar potency to RvD1. | researchgate.net |
| 17-(R/S)-methyl-RvD1 methyl ester | Mouse Ischemia-Reperfusion Lung Injury | Lowered the increase in myeloperoxidase (MPO) levels in the lung, indicating organ protection. | nih.gov |
| 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1) | Mouse IgG Immune Complex-Induced Lung Injury | Significantly decreased lung vascular permeability and reduced levels of inflammatory cytokines (TNF-α, IL-6, KC). | nih.gov |
| This compound | Diabetic Mice (Type 2) | Reduced triglyceride levels and significantly improved motor nerve conduction velocity. | medchemexpress.com |
Synthetic Strategies and Analog Design in Academic Research
Total Organic Synthesis of Resolvin D1 and its Methyl Ester
The limited availability of Resolvin D1 (RvD1) from natural sources necessitates its preparation through total organic synthesis to facilitate detailed biological evaluation. mdpi.commdpi.com The complete stereochemistry of RvD1 was confirmed through total organic synthesis as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. nih.govharvard.edu Synthetic routes provide access to RvD1 and its derivatives, like the methyl ester, in enantiomerically and geometrically pure forms. nih.govharvard.edu
The total synthesis of Resolvin D1 is often achieved through convergent strategies, where complex molecules are assembled from several individually prepared fragments. This approach allows for flexibility and efficiency. A frequently employed key step in these syntheses is the Sonogashira cross-coupling reaction, a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comnih.govrsc.org
Several research groups have reported successful total syntheses of RvD1 and its precursors using this methodology. nih.gov For instance, one approach involves the coupling of two main fragments: an alkyne component and a vinyl iodide component. nih.govrsc.org In a synthesis reported by Rodríguez and Spur, the process started from 2-deoxy-3,4-O-isopropylidene-d-erythro-pentopyranose, which was used to create the necessary chiral centers. nih.gov The synthesis proceeded through the formation of key fragments that were then joined using the Sonogashira reaction. nih.gov Subsequent steps, including the stereospecific reduction of a triple bond using a zinc-copper/silver couple [Zn(Cu/Ag)], led to the final structure of RvD1. nih.gov
Similarly, other syntheses of D-series resolvins, such as Resolvin D2 and Resolvin D3, also prominently feature the Sonogashira reaction to connect key building blocks. mdpi.combeilstein-journals.org These convergent pathways often involve multiple steps to prepare the necessary fragments, including Wittig reactions and other cross-coupling reactions like the Negishi coupling, before the final assembly via the Sonogashira reaction. mdpi.comacs.org This modular approach is crucial for constructing the complex polyunsaturated and polyhydroxylated backbone of resolvins. acs.org
In many research contexts, the methyl ester of Resolvin D1 is utilized. nih.govresearchgate.net This derivative can act as a more lipophilic prodrug, potentially altering its distribution and pharmacokinetic properties. biomol.comcaymanchem.comtargetmol.com The methyl ester group is susceptible to cleavage by intracellular esterases, which would release the active free acid form within the cell. biomol.comcaymanchem.comtargetmol.com
A standard and efficient method for converting the carboxylic acid of a resolvin to its corresponding methyl ester is through treatment with diazomethane (B1218177) (CH₂N₂). nih.govgoogle.comnih.gov This reaction is known for producing high yields. google.comyoutube.com For example, in the structural elucidation and synthesis of various lipid mediators, unesterified fatty acids are often converted to their methyl esters using diazomethane prior to analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov The process involves reacting the carboxylic acid with diazomethane in a suitable solvent system, such as diethyl ether and dichloromethane. youtube.com The reaction proceeds via an SN2 mechanism where the highly reactive diazomethane methylates the carboxylate, releasing nitrogen gas as a byproduct, which makes the reaction essentially irreversible. youtube.com A safer, easier-to-handle alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), can also be used for this esterification. tcichemicals.com
Convergent Synthetic Methodologies (e.g., Sonogashira Reaction-based Approaches)
Rational Design and Synthesis of Metabolically Stable Analogs of Resolvin D1 Methyl Ester
A significant focus of research has been the development of metabolically stable analogs of RvD1. The native compound can be rapidly inactivated in vivo, for instance, through oxidation of the C17 hydroxyl group to 17-oxo-RvD1, a metabolite with reduced activity. nih.govphysiology.org The design of synthetic analogs aims to increase resistance to such metabolic inactivation, improve chemical stability, and facilitate easier synthesis, thereby enhancing their potential as therapeutic agents. nih.govphysiology.org
To address the issue of metabolic inactivation, first-generation analogs were designed. One such analog is 17-Methyl-Resolvin D1 Methyl Ester. nih.govphysiology.org In this compound, a methyl group replaces the hydrogen on the C17 alcohol. This modification is intended to block the oxidation at this position, a key step in the biological inactivation pathway of RvD1. nih.gov The 17-(R/S)-methyl-RvD1 methyl ester was prepared via total organic synthesis and has been used in research to investigate the roles of resolvins in various biological processes. nih.govphysiology.org
Another example of a first-generation analog is 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1). aai.orgnih.govnih.gov This analog was also designed to be more metabolically robust. aai.orgnih.gov The introduction of a para-fluorophenoxy group at the ω-end of the molecule provides stability while aiming to retain the biological activity of the parent compound. nih.gov
Building on the principles of the first-generation analogs, second-generation compounds were developed with further enhancements in stability. A notable example is Benzo-Diacetylenic-17R-Resolvin D1 Methyl Ester (BDA-RvD1). nih.govresearchgate.netnih.gov This analog was designed with two key modifications to increase both metabolic and chemical stability. nih.govphysiology.org
First, it incorporates the 17R chirality, similar to aspirin-triggered RvD1, and maintains a hydroxyl group at this position to resist rapid metabolism by oxidoreductases. nih.gov Second, a portion of the labile E,E,Z,E tetraene backbone of the native RvD1 is replaced with a benzene (B151609) ring. nih.govnih.gov This substitution adds significant chemical stability to the molecule while maintaining the proposed pharmacophore. nih.gov The synthesis of BDA-RvD1 is more streamlined than the total synthesis of the natural product, utilizing a convergent coupling strategy from readily available precursors. nih.govphysiology.org BDA-RvD1 has been shown to be an agonist of the human GPR32 receptor, which is also a receptor for RvD1. nih.govresearchgate.net
More recent research has explored the creation of novel RvD1 analogs incorporating an imidazole (B134444) ring system. google.comresearchgate.netmdpi.com These compounds are designed to possess enhanced antioxidant and anti-inflammatory properties. researchgate.netmdpi.com
The synthesis of these imidazole-derived analogs is based on a modular design. google.com A key step involves a Suzuki cross-coupling reaction to connect two main building blocks: "block A" and "block B". Block A contains the chiral portions of the resolvin backbone, while block B is a disubstituted imidazole derivative. google.com This synthetic strategy allows for the variation of different substituent groups on the imidazole ring. google.com Computational and in vitro studies suggest that these imidazole-derived analogs have potent antioxidant capacities, potentially making them valuable candidates for conditions associated with high levels of oxidative stress. researchgate.netmdpi.com
Creation of Second-Generation Analogs (e.g., Benzo-Diacetylenic-17R-Resolvin D1 Methyl Ester)
Stereochemical Elucidation and Control in Synthetic Pathways
The absolute stereochemistry of Resolvin D1 (RvD1) has been unequivocally established as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid through total organic synthesis and spectroscopic analysis. nih.govnih.govharvard.edu The methyl ester form is typically prepared by treating the carboxylic acid with a methylating agent, such as ethereal diazomethane, a process that does not affect the chiral centers. nih.gov The complex structure of this compound, featuring three stereogenic centers and a specific arrangement of six double bonds, presents significant challenges for synthetic chemists. The precise control over each of these stereochemical elements is paramount, as even minor variations can lead to different epimers, such as the aspirin-triggered 17R-RvD1, which may exhibit distinct biological activities. harvard.eduresearchgate.net
Academic research has focused extensively on developing synthetic pathways that provide unambiguous control over the configuration of the three hydroxyl groups at C-7, C-8, and C-17, and the geometry (Z/E) of the six olefinic bonds. harvard.edu
Stereochemical Elucidation
The initial structural elucidation of naturally derived RvD1 was confirmed through total organic synthesis. nih.govharvard.edu By building the molecule from starting materials of known absolute stereochemistry (a "chiral pool" approach), researchers could synthesize a compound with a predefined three-dimensional structure. harvard.edu For instance, the chirality at C-17 was established using (R)-(+)-glycidol to obtain the 17S configuration and (S)-(-)-glycidol for the 17R epimer. harvard.edu
The synthetic product was then meticulously compared to the endogenously produced material. The matching of physical and biological properties, including chromatographic retention times and mass spectrometry fragmentation patterns, provided definitive evidence for the assigned stereostructure. harvard.eduresearchgate.net Advanced spectroscopic techniques, particularly high-resolution Nuclear Magnetic Resonance (NMR), were crucial in confirming the geometry of the conjugated double bond system. harvard.edu
Control in Synthetic Pathways
Achieving stereochemical control in the total synthesis of this compound and its analogs involves a combination of strategies, primarily centered around the use of chiral building blocks and stereoselective reactions.
Chiral Pool Synthesis: A dominant strategy involves the use of readily available, enantiomerically pure starting materials from the "chiral pool." Carbohydrates, such as 2-deoxy-D-ribose, have been employed as versatile starting points to establish the required stereocenters at C-7 and C-8. mdpi.comresearchgate.net This approach embeds the desired chirality into the synthetic fragments from the outset, minimizing the need for challenging asymmetric transformations later in the synthesis.
Key Stereoselective Reactions:
Wittig Reaction and its Variants: The formation of the Z-double bonds is often accomplished using the Wittig reaction or its modifications. The cis-selective Wittig olefination is a key step for coupling molecular fragments while controlling the geometry of the newly formed double bond. rsc.orgbeilstein-journals.org
Sonogashira Coupling: This cross-coupling reaction is frequently used to construct the carbon backbone by joining key fragments, such as an alkyne-containing portion with a vinyl iodide. mdpi.comrsc.orgrsc.org Subsequent stereoselective reduction of the resulting alkyne, for example using a Lindlar catalyst or a Zn(Cu/Ag) couple, can then furnish the required Z-alkene. mdpi.comrsc.org
Sharpless Asymmetric Epoxidation: To install specific chiral centers, reactions like the Sharpless epoxidation are employed. This method allows for the enantioselective creation of an epoxide, which can then be opened to yield a diol with a defined stereochemistry, a crucial step in forming intermediates like the 7,8-epoxy precursor. mdpi.com
Organocatalysis: Modern synthetic approaches have incorporated organocatalytic methods, such as MacMillan α-oxyamination, to introduce chirality with high enantioselectivity early in the synthesis of key fragments. rsc.org
Table 1: Stereochemical Configuration of Resolvin D1 and its Aspirin-Triggered Epimer
| Compound | C-7 Stereocenter | C-8 Stereocenter | C-17 Stereocenter | Reference |
|---|---|---|---|---|
| Resolvin D1 (RvD1) | S | R | S | harvard.edu |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | S | R | R | harvard.eduresearchgate.net |
Table 2: Key Synthetic Strategies for Stereochemical Control
| Strategy/Reaction | Purpose in Resolvin Synthesis | Example Reference |
|---|---|---|
| Chiral Pool Synthesis (e.g., from 2-deoxy-D-ribose) | Establishes absolute stereochemistry of key chiral centers (e.g., C7, C8). | mdpi.comresearchgate.net |
| Sonogashira Coupling | Carbon-carbon bond formation to assemble the molecular backbone. | mdpi.comrsc.org |
| cis-Selective Wittig Reaction | Formation of specific Z-alkenes in the polyene chain. | rsc.org |
| Sharpless Asymmetric Epoxidation | Enantioselective introduction of epoxide functionality for subsequent stereocontrolled transformations. | mdpi.com |
| Lindlar Reduction / Zn(Cu/Ag) Reduction | Stereoselective reduction of internal alkynes to Z-alkenes. | mdpi.comrsc.org |
Molecular Pharmacology and Receptor Interactions of Resolvin D1 Methyl Ester
Identification and Characterization of Cognate Resolvin D1 Receptors
Resolvin D1 and its methyl ester exert their biological effects by interacting with two primary G protein-coupled receptors (GPCRs): the Lipoxin A4 Receptor/Formyl Peptide Receptor 2 (ALX/FPR2) and the G Protein-Coupled Receptor 32 (GPR32), also known as DRV1. nih.govnih.gov
Lipoxin A4 Receptor/Formyl Peptide Receptor 2 (ALX/FPR2)
Initially identified as a receptor for the anti-inflammatory lipid mediator Lipoxin A4, ALX/FPR2 is a key target for RvD1. nih.govahajournals.org This receptor is expressed on various immune cells, including neutrophils, macrophages, and dendritic cells, as well as on non-immune cells like astrocytes. uniroma1.itarvojournals.org The interaction of RvD1 with ALX/FPR2 is crucial for mediating many of its pro-resolving functions. For instance, RvD1's ability to reduce neutrophil infiltration at inflammatory sites is mediated through this receptor. ahajournals.org Studies have shown that RvD1 can potently reduce neutrophil-endothelial interactions under flow conditions in a concentration-dependent manner. ahajournals.org Furthermore, the neuroprotective effects of RvD1, such as inhibiting microglial pro-inflammatory responses and attenuating neuronal damage, are also channeled through ALX/FPR2. nih.gov The activation of ALX/FPR2 by RvD1 can trigger downstream signaling pathways, including the inhibition of the IRAK1/TRAF6/NF-κB and MAPK signaling pathways. nih.gov
Ligand Selectivity and Receptor Activation Profiles of Resolvin D1 Methyl Ester and its Analogs
The activation of ALX/FPR2 and GPR32 is not exclusive to RvD1. These receptors can be activated by other specialized pro-resolving mediators, such as Lipoxin A4. nih.gov However, there is a degree of ligand selectivity.
Studies utilizing β-arrestin-based ligand-receptor interaction systems have demonstrated that RvD1, AT-RvD1, and RvD1-ME can all dose-dependently activate both ALX/FPR2 and GPR32. nih.gov Interestingly, RvD1 showed a lower EC50 for the ALX/FPR2 receptor in the β-arrestin system, suggesting a preference for the S configuration of the C17 hydroxyl group for interaction with this receptor. nih.gov The addition of a carboxyl methyl ester group to RvD1 (RvD1-ME) retains its ability to activate both receptors. nih.gov
A synthetic analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), has also been shown to activate human GPR32 in a dose-dependent manner and stimulate human macrophage phagocytosis at picomolar concentrations. physiology.orgnih.gov
| Ligand | Receptor | Observed Effect | Reference |
|---|---|---|---|
| Resolvin D1 (RvD1) | ALX/FPR2 | Dose-dependent activation, reduced neutrophil infiltration. | nih.govahajournals.org |
| Resolvin D1 (RvD1) | GPR32 | Dose-dependent activation, enhanced macrophage phagocytosis. | nih.govaai.org |
| This compound (RvD1-ME) | ALX/FPR2 & GPR32 | Retained ability to activate both receptors. | nih.gov |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | ALX/FPR2 & GPR32 | Dose-dependent activation of both receptors. | nih.gov |
| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | GPR32 | Dose-dependent activation, stimulated macrophage phagocytosis. | physiology.orgnih.gov |
Intracellular Signaling Cascades Mediated by Resolvin D1 Receptor Activation
The binding of RvD1 and its methyl ester to ALX/FPR2 and GPR32 initiates a cascade of intracellular signaling events that ultimately lead to the resolution of inflammation.
G Protein-Coupling Mechanisms
The actions of RvD1 on human polymorphonuclear leukocytes are sensitive to pertussis toxin, indicating the involvement of Gi-protein-coupled signaling pathways. pnas.orgnih.gov Activation of these pathways can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, RvD1's interaction with ALX/FPR2 has been shown to modulate NF-κB signaling. aai.org Specifically, RvD1 can promote the expression of Cyclooxygenase-2 (COX-2) during the resolution of inflammation by regulating NF-κB p50/p50 activation through the ALX/FPR2 receptor. aai.org In other contexts, RvD1 binding to ALX/FPR2 can inhibit the pro-inflammatory IRAK1/TRAF6/NF-κB and MAPK signaling pathways. nih.gov In neuropathic pain models, RvD1 acting through ALX/FPR2 has been shown to inhibit the NLRP3 inflammasome via the ERK signaling pathway. nih.gov
Beta-Arrestin Recruitment Pathways
Beta-arrestins are crucial for the desensitization, internalization, and signaling of GPCRs. The interaction of RvD1 with its receptors, particularly GPR32, has been effectively studied using β-arrestin-based systems. nih.govnih.govmdpi.com Upon ligand binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which then promotes the recruitment of β-arrestin. mdpi.com This interaction not only leads to receptor desensitization but can also initiate distinct signaling pathways independent of G-proteins. For RvD1, β-arrestin recruitment to GPR32 is a key event in transducing its pro-resolving signals. nih.govmdpi.com This system has been instrumental in confirming the direct interaction and activation of GPR32 by RvD1 and its analogs. nih.govnih.gov
| Receptor | Signaling Pathway | Downstream Effect | Reference |
|---|---|---|---|
| ALX/FPR2 | Gi-protein coupling, NF-κB p50/p50 activation | Increased COX-2 expression | aai.org |
| ALX/FPR2 | Inhibition of IRAK1/TRAF6/NF-κB and MAPK | Inhibition of microglial pro-inflammatory response | nih.gov |
| ALX/FPR2 | Inhibition of NLRP3 inflammasome via ERK | Analgesic and anti-inflammatory effects | nih.gov |
| GPR32 | β-arrestin recruitment | Transduction of pro-resolving signals | nih.govnih.gov |
Receptor-Mediated Regulation of MicroRNAs and Gene Expression in Resolution Circuits
Resolvin D1 (RvD1) and its more chemically stable methyl ester form, which is readily converted to the bioactive RvD1 in vivo, orchestrate the resolution of inflammation through intricate molecular circuits involving the regulation of microRNAs (miRNAs) and subsequent gene expression. nih.gov This regulation is primarily mediated through its interaction with two G protein-coupled receptors (GPCRs): ALX/FPR2 and GPR32. nih.govnih.gov The activation of these receptors by RvD1 initiates signaling cascades that modulate the expression of specific miRNAs, which in turn target the messenger RNA (mRNA) of key proteins involved in inflammatory and resolution pathways. nih.govresearchgate.net
In vivo studies using a murine peritonitis model have demonstrated that administration of RvD1 methyl ester significantly alters the expression profile of several miRNAs in resolving exudates. nih.gov Specifically, RvD1 upregulates the expression of miR-21, miR-146b, and miR-219, while downregulating miR-208a. researchgate.net These changes in miRNA levels are not arbitrary; they form a crucial part of the pro-resolution activity of RvD1. For instance, the upregulation of miR-219 targets the 5-lipoxygenase (5-LO) enzyme, a key player in the production of pro-inflammatory leukotrienes. researchgate.net By suppressing 5-LO, RvD1 effectively curtails the production of these inflammatory mediators.
The regulation of these miRNAs by RvD1 is directly linked to its receptor engagement. In human macrophages engineered to overexpress either ALX/FPR2 or GPR32, treatment with RvD1 recapitulated the in vivo findings, significantly regulating the same set of miRNAs. researchgate.net This confirms that RvD1's influence on miRNA expression is a receptor-dependent process.
Further research has elucidated the downstream effects of this miRNA regulation. For example, miR-146b is known to target components of the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net By upregulating miR-146b, RvD1 can dampen NF-κB activity, thereby reducing the expression of pro-inflammatory cytokines and chemokines like IL-8 and RANTES. researchgate.net Conversely, the upregulation of miR-208a in human macrophages has been shown to increase the production of the anti-inflammatory cytokine IL-10. nih.govnih.gov
The significance of the ALX/FPR2 receptor in this circuit has been further highlighted in studies using transgenic mice. In mice overexpressing human ALX/FPR2, RvD1 administration led to a significant upregulation of miR-208a and miR-219 in inflammatory exudates. nih.govnih.gov Conversely, in ALX/FPR2 knockout mice, the ability of RvD1 to reduce leukocyte infiltration and regulate miR-208a and IL-10 was significantly diminished. nih.govnih.gov This provides strong evidence for the essential role of the ALX/FPR2 receptor in mediating the pro-resolving effects of RvD1 through miRNA regulation.
The table below summarizes the key miRNAs regulated by Resolvin D1 and their primary targets and functions within the resolution circuits.
| MicroRNA | Regulation by RvD1 | Primary Target(s) | Functional Consequence |
| miR-21 | Upregulated researchgate.net | --- | Downregulates actin aggregation and adhesion molecule expression mdpi.com |
| miR-146b | Upregulated researchgate.net | NF-κB signaling components researchgate.net | Suppresses expression of leukocyte-recruiting chemokines (e.g., IL-8, RANTES) researchgate.net |
| miR-219 | Upregulated researchgate.net | 5-Lipoxygenase (5-LO) researchgate.net | Decreases leukotriene production researchgate.net |
| miR-208a | Downregulated in some models researchgate.net, upregulated in others nih.govnih.gov | --- | Upregulates IL-10 production in macrophages nih.govnih.gov |
| miR-155 | --- | --- | Downregulates actin aggregation and adhesion molecule expression mdpi.com |
This receptor-mediated regulation of specific miRNAs and their subsequent influence on gene expression establish a sophisticated network through which this compound actively promotes the resolution of inflammation, shifting the local environment from a pro-inflammatory to a pro-resolving state.
Cellular and Subcellular Mechanisms of Pro Resolving Action
Modulation of Leukocyte Trafficking and Infiltration
A hallmark of acute inflammation is the rapid recruitment of leukocytes, particularly neutrophils, to the site of injury or infection. Resolvin D1 methyl ester, through its active form RvD1, plays a critical role in controlling this influx, thereby preventing excessive tissue damage.
Resolvin D1 is a potent inhibitor of human polymorphonuclear leukocyte (PMN), or neutrophil, transendothelial migration, which is the initial step in acute inflammation. chemicalbook.comtargetmol.com Both RvD1 and its aspirin-triggered 17R epimer (AT-RvD1) have been shown to stop this migration with an effective concentration (EC50) of approximately 30 nM. chemicalbook.compnas.orgresearchgate.netmedchemexpress.com This action is mediated, at least in part, through specific G protein-coupled receptors (GPCRs), namely the lipoxin A4 receptor (ALX/FPR2) and GPR32, which are expressed on neutrophils. nih.govaai.org By activating these receptors, RvD1 can regulate actin polymerization, a key process for cell migration, and downregulate the expression of adhesion molecules. pnas.orgmdpi.com
Table 1: Effect of Resolvin D1 on Neutrophil Transendothelial Migration
| Compound | Action | Effective Concentration (EC50) | References |
|---|---|---|---|
| Resolvin D1 (RvD1) | Inhibition of human neutrophil transendothelial migration | ~30 nM | chemicalbook.comtargetmol.compnas.orgresearchgate.netmedchemexpress.com |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | Inhibition of human neutrophil transendothelial migration | ~30 nM | researchgate.net |
Inhibition of Neutrophil Transendothelial Migration
Enhancement of Phagocytosis and Efferocytosis
The efficient clearance of apoptotic cells, cellular debris, and pathogens is crucial for the resolution of inflammation and the restoration of tissue function. This compound, via RvD1, significantly enhances these clearance processes.
Efferocytosis, the phagocytic clearance of apoptotic cells, is a cornerstone of inflammatory resolution. Resolvin D1 has been shown to enhance the ability of human macrophages to engulf apoptotic human neutrophils in a dose-dependent manner, with peak activity observed at nanomolar and sub-nanomolar concentrations. pnas.org This process is critical for preventing secondary necrosis of apoptotic cells and the subsequent release of pro-inflammatory contents. jci.org The enhancement of efferocytosis is regulated through the RvD1 receptors ALX/FPR2 and GPR32 expressed on macrophages. arvojournals.orgpnas.org By promoting the clearance of apoptotic cells and other cellular debris, RvD1 facilitates the transition from a pro-inflammatory to a pro-resolving tissue environment. nih.govphysiology.org
In addition to clearing endogenous debris, Resolvin D1 also boosts the immune system's ability to clear invading pathogens. In vitro studies have demonstrated that RvD1 enhances the phagocytosis of the bacterium Pseudomonas aeruginosa by both neutrophils and macrophages. researchgate.net It also stimulates human macrophages to ingest opsonized zymosan particles, a yeast cell wall component used to model fungal infection. pnas.org This pro-phagocytic action is potent, with synthetic RvD1 analogues stimulating phagocytosis at picomolar concentrations. nih.gov This function is vital for resolving infections and is mediated through GPCRs on phagocytes. nih.govuu.nl
Table 2: Pro-Phagocytic Actions of Resolvin D1 and its Analogs
| Compound | Target Cell | Phagocytic Target | Effect | References |
|---|---|---|---|---|
| Resolvin D1 (RvD1) | Murine Macrophages | P. aeruginosa | Concentration-dependent increase | researchgate.net |
| Resolvin D1 (RvD1) | Human Macrophages | Apoptotic PMNs | Dose-dependent increase (peak at 0.1 nM) | pnas.org |
| Resolvin D1 (RvD1) | Human Macrophages | Zymosan | Dose-dependent increase (peak at 1.0 nM) | pnas.org |
| BDA-RvD1 (analog) | Human Phagocytes | Zymosan A | Stimulated at 10 pM | nih.gov |
Facilitation of Apoptotic Cell and Cellular Debris Clearance
Regulation of Cytokine and Chemokine Production Profiles
This compound modulates the inflammatory environment by altering the balance of signaling molecules, specifically cytokines and chemokines. It acts to suppress the production of pro-inflammatory mediators while in some cases promoting the synthesis of anti-inflammatory ones. mdpi.com
In macrophages, RvD1 inhibits the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6). mdpi.com In models of lung injury, treatment with AT-RvD1 or its analogues decreased the levels of TNF-α, IL-6, and the chemokine KC in bronchoalveolar lavage fluid. nih.gov Furthermore, RvD1 can regulate the production of a range of cytokines by human M2-like macrophages, including IL-8, IL-10, IL-13, and IL-21. pnas.orgresearchgate.net This targeted regulation of the cytokine and chemokine profile is a key mechanism by which RvD1 actively resolves inflammation, shifting the balance from a persistent pro-inflammatory state towards one that favors healing and repair. karger.comresearchgate.net
Table 3: Regulation of Cytokines and Chemokines by Resolvin D1 and its Analogs
| Compound | Cell/Model | Mediator | Effect | References |
|---|---|---|---|---|
| Resolvin D1 (RvD1) | Macrophages | TNF-α, IL-6 | Inhibition | mdpi.com |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | IgG Immune Complex-Injured Lung | TNF-α, IL-6, KC | Reduction | nih.gov |
| Aspirin-Triggered Resolvin D1 (AT-RvD1) | IgG Immune Complex-Stimulated Neutrophils | TNF-α, IL-6, KC, MIP-1α | Reduction | nih.gov |
| Resolvin D1 (RvD1) | Human M2-like Macrophages | IL-8, IL-10, IL-13, IL-21 | Regulation | pnas.orgresearchgate.net |
| Resolvin D1 (RvD1) | LPS-induced Pneumonia Model | TNF-α, IL-1β | Reduction | nih.gov |
| Resolvin D1 (RvD1) | LPS-induced Pneumonia Model | IL-10 | Promotion | nih.gov |
Downregulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-6, IL-8)
A key mechanism of this compound's action is its ability to suppress the production of potent pro-inflammatory cytokines. Research has consistently demonstrated its efficacy in reducing the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govuzh.chfrontiersin.org In various experimental models, including those of acute lung injury and adipose tissue inflammation, treatment with Resolvin D1 has been shown to significantly decrease the secretion of these cytokines. nih.govuzh.chfrontiersin.orgnih.gov For instance, in co-cultures of human macrophages and adipocytes, Resolvin D1 dose-dependently reduced the secretion of IL-6. uzh.ch Similarly, in models of lipopolysaccharide (LPS)-induced lung injury, pretreatment with Resolvin D1 led to a marked reduction in TNF-α and IL-6 concentrations in the lung. frontiersin.orgnih.gov This downregulation of pro-inflammatory mediators is crucial in preventing the excessive and prolonged inflammation that can lead to tissue damage. nih.gov
Upregulation of Anti-inflammatory Mediators (e.g., IL-10)
Complementing its suppressive effect on pro-inflammatory cytokines, this compound actively promotes the production of anti-inflammatory mediators, most notably interleukin-10 (IL-10). frontiersin.orgmdpi.com IL-10 is a pivotal cytokine known for its ability to inhibit the synthesis of pro-inflammatory cytokines and promote a return to tissue homeostasis. nih.gov Studies have shown that Resolvin D1 can enhance the production of IL-10 in various cell types, including macrophages. frontiersin.orgmdpi.combiomolther.org For example, in a mouse model of pneumonia, Resolvin D1 treatment facilitated the production of IL-10. nih.gov Furthermore, research has demonstrated that the upregulation of IL-10 by Resolvin D1 can be mediated through the regulation of specific microRNAs, such as miR-208a, which in turn targets pathways that suppress IL-10 production. nih.gov This dual action of dampening pro-inflammatory signals while boosting anti-inflammatory responses underscores the comprehensive pro-resolving strategy of this compound.
Macrophage Phenotypic Modulation and Reprogramming
Macrophages are central players in the inflammatory response, and their functional phenotype can dictate the progression or resolution of inflammation. This compound exerts a profound influence on macrophage behavior, steering them towards a pro-resolving and reparative state.
Stimulation Towards a Reparative M2 Phenotype
This compound has been shown to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and reparative M2 phenotype. mdpi.comnih.govmdpi.com This phenotypic switch is a hallmark of the resolution phase of inflammation. M2 macrophages are characterized by their role in tissue repair, debris clearance, and the production of anti-inflammatory cytokines. mdpi.com Studies have demonstrated that Resolvin D1 can increase the expression of M2 markers such as Arginase-1 (Arg1), Ym1, and CD206 in macrophages. biomolther.orgnih.gov In the context of adipose tissue inflammation in obese mice, Resolvin D1 and its precursor, docosahexaenoic acid (DHA), were found to elicit macrophage polarization toward an M2-like phenotype. uzh.chbiomolther.org This modulation of macrophage phenotype by Resolvin D1 is a critical component of its ability to facilitate the transition from active inflammation to tissue healing.
Impact on Cellular Oxidative Stress Pathways
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to inflammatory-mediated tissue damage. This compound has demonstrated significant protective effects against oxidative stress. researchgate.netnih.gov
Reduction of Reactive Oxygen Species Generation
This compound actively reduces the generation of ROS. nih.govresearchgate.netresearchgate.net It has been shown to inhibit the production of superoxide (B77818) and other reactive species in various inflammatory settings. researchgate.net For example, in a mouse model of experimental autoimmune prostatitis, Resolvin D1 treatment effectively reduced ROS production in prostate tissues. nih.gov This reduction in ROS is achieved, in part, by inhibiting the activation of inflammatory transcription factors like nuclear factor-kappa B (NF-κB), which can drive the expression of pro-oxidant enzymes. nih.govresearchgate.net By mitigating the production of these damaging molecules, Resolvin D1 helps to protect cells and tissues from oxidative injury. nih.govmdpi.com
Induction of Antioxidant Enzyme Expression (e.g., Heme Oxygenase-1, Superoxide Dismutase)
In addition to reducing ROS generation, this compound enhances the body's endogenous antioxidant defenses by inducing the expression of key antioxidant enzymes. nih.govresearchgate.net Notably, it has been shown to increase the expression of Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD). nih.govnih.govfrontiersin.org HO-1 is a critical enzyme with potent anti-inflammatory and antioxidant properties. researchgate.net Studies have demonstrated that the protective effects of Resolvin D1 in certain models of organ injury are linked to its ability to upregulate HO-1. researchgate.netfrontiersin.org Similarly, Resolvin D1 treatment has been associated with increased levels of SOD, an enzyme that plays a crucial role in detoxifying superoxide radicals. nih.govnih.govresearchgate.net This enhancement of the cellular antioxidant machinery is a vital aspect of Resolvin D1's pro-resolving and tissue-protective functions.
Modulation of Transcription Factor Activity (e.g., NF-κB, PPARγ)
This compound exerts profound control over inflammatory processes by modulating the activity of critical transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Inhibition of NF-κB Pathway: A primary mechanism of RvD1's anti-inflammatory action is the potent inhibition of the NF-κB pathway. NF-κB is a central regulator of inflammation, driving the expression of numerous pro-inflammatory genes, including cytokines and chemokines. RvD1 has been shown to markedly inhibit the activation of NF-κB in diverse models of inflammation, such as experimental acute pancreatitis and lipopolysaccharide (LPS)-induced lung and kidney injury. This inhibition can occur by preventing the degradation of the inhibitory protein IκB-α, which otherwise releases NF-κB to translocate into the nucleus and initiate transcription. nih.gov
Studies using an aspirin-triggered epimer, AT-RvD1, and its stable analogue, 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester, have demonstrated significant suppression of NF-κB activation in response to IgG immune complexes in the lungs. aai.orgnih.govaai.org This effect was observed in both whole lung tissue and isolated alveolar macrophages, leading to reduced production of inflammatory mediators like TNF-α and IL-6. aai.orgnih.gov Furthermore, in humanized mice with sickle cell disease, 17R-RvD1 was found to prevent the activation of NF-κB p65 in heart cells subjected to hypoxia/reoxygenation stress. ashpublications.orgashpublications.org The interaction of RvD1 with its G-protein coupled receptors (GPCRs), ALX/FPR2 and GPR32, is crucial for this effect; in cells overexpressing these receptors, RvD1 significantly blunted TNF-α-stimulated NF-κB activity. pnas.org
Modulation of PPARγ Activity: The relationship between RvD1 and PPARγ is complex and appears to be context-dependent. PPARγ is a nuclear receptor known for its anti-inflammatory properties, and its activation can oppose NF-κB signaling. Several studies indicate that RvD1's anti-inflammatory effects are mediated, at least in part, through PPARγ. For instance, in a model of LPS-induced acute lung injury, RvD1 was found to attenuate inflammation by suppressing NF-κB activation through a mechanism partially dependent on PPARγ activation. nih.gov In microglial cells, RvD1 was shown to promote IL-4-induced alternative activation via signaling pathways involving both STAT6 and PPARγ. nih.gov
However, other research suggests that RvD1 does not directly activate PPARγ at bioactive nanomolar concentrations. pnas.orgnih.govresearchgate.net In one study on hyperoxia-induced lung injury, treatment with Resolvin D1 led to a 4.8-fold reduction in the gene expression of PPARγ, alongside reductions in inflammatory markers. researchgate.netplos.org This suggests that while PPARγ is involved in the signaling network regulated by RvD1, the interaction may be indirect or cell-type specific, rather than through direct ligand binding and activation. nih.govresearchgate.net
| Model/Cell Type | Resolvin Compound | Effect on NF-κB | Effect on PPARγ | Reference |
|---|---|---|---|---|
| LPS-induced Acute Lung Injury (mouse) | RvD1 | Inhibited activation | Activation was partly required for NF-κB suppression | nih.gov |
| IgG Immune Complex-induced Lung Injury (mouse) | AT-RvD1 & p-RvD1 methyl ester | Inhibited activation in lung and alveolar macrophages | Not specified | aai.orgnih.govaai.org |
| Sickle Cell-related Cardiomyopathy (mouse) | 17R-RvD1 | Prevented activation of p-NF-κB p65 | Not specified | ashpublications.orgashpublications.org |
| BV-2 Microglial Cells | RvD1 | Not specified | Promoted IL-4-induced alternative activation via PPARγ pathway | nih.gov |
| Hyperoxia-induced Lung Injury (mouse) | RvD1 | Not specified | Reduced gene expression 4.8-fold | researchgate.netplos.org |
| HEK-293 Cells (in vitro) | RvD1 | Not specified | Did not directly activate PPAR-α, -γ, or -δ | nih.govresearchgate.net |
Influence on Cell Adhesion Dynamics and Actin Cytoskeletal Remodeling
The resolution of inflammation requires precise control over leukocyte trafficking, which is governed by cell adhesion and the dynamic remodeling of the actin cytoskeleton. This compound influences these processes to halt further immune cell infiltration and promote clearance.
Actin Cytoskeletal Remodeling: The actin cytoskeleton provides the structural framework and mechanical force for cell migration. pnas.org RvD1 has been shown to directly regulate actin polymerization, a critical step in cell movement. pnas.org In human neutrophils, nanomolar concentrations of RvD1 led to a rapid decrease in actin polymerization. nih.govpnas.org This action was sensitive to pertussis toxin, indicating it is mediated by G-protein coupled receptors of the Gi/o class. nih.govpnas.org Similarly, aspirin-triggered RvD1 (AT-RvD1) reduced F-actin levels in human umbilical vein endothelial cells (HUVECs) that were treated with TGF-β1. biomolther.org The ability to monitor changes in the actin cytoskeletal framework via electric cell-substrate impedance sensing has been used to assess ligand-receptor interactions for RvD1, confirming that receptor activation is linked to these structural changes. nih.gov
Cell Adhesion and Migration: By controlling the cytoskeleton, RvD1 effectively modulates cell adhesion and migration. A key anti-inflammatory action of RvD1 is its ability to reduce human polymorphonuclear leukocyte (neutrophil) transendothelial migration, one of the earliest events in acute inflammation. targetmol.com It achieves this in part by blocking adhesion molecules, such as LTB4-regulated β2 integrins, on the surface of neutrophils. pnas.org
Furthermore, RvD1 attenuates the migration of vascular smooth muscle cells (VSMCs), a key process in the development of intimal hyperplasia following arterial injury. nih.gov Studies show this anti-migratory effect is mediated through its receptors, ALX/FPR2 and GPR32, and involves an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and protein kinase A (PKA) activity. nih.govahajournals.org Interference with the function of proteins like Rac1, VASP, and Paxillin appears to be important for this anti-migratory activity. ahajournals.org
| Cell Type | Resolvin Compound | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Human Neutrophils | RvD1 | Decreased actin polymerization | Mediated by pertussis toxin-sensitive GPCRs | nih.govpnas.org |
| Human Neutrophils | RvD1 | Blocked LTB4-regulated β2 integrin adhesion | Receptor-mediated signaling | pnas.org |
| Human Vascular Smooth Muscle Cells (VSMCs) | AT-RvD1 | Attenuated PDGF-induced cell migration | Activation of ALX/FPR2 and cAMP/PKA pathway | nih.govahajournals.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | AT-RvD1 | Reduced F-actin levels and inhibited TGF-β1-induced migration | Inhibition of Endothelial-Mesenchymal Transition (EndMT) | biomolther.org |
| Oral Epithelial Cells | RvD1 n-3 DPA | Induced F-actin accumulation around the nucleus | Potential mediation of intracellular transport | researchgate.net |
Preclinical Research Models and Assessment of Biological Efficacy
In Vitro Cellular and Biochemical Models
Human Neutrophil and Macrophage Systems for Functional Studies
Human neutrophil and macrophage systems are fundamental for assessing the pro-resolving functions of compounds like Resolvin D1 methyl ester. Studies on its active form, RvD1, show potent, stereoselective actions on these primary human immune cells. RvD1 has been demonstrated to inhibit the transendothelial migration of human polymorphonuclear leukocytes (PMNs), a critical early event in acute inflammation, with an effective concentration (EC₅₀) of approximately 30 nM. mdpi.comphysiology.org This action is linked to the regulation of actin polymerization, a key process in cell migration; RvD1 causes a decrease in actin polymerization in human PMNs. virtusnutrition.compnas.org
In addition to inhibiting neutrophil entry into inflamed sites, RvD1 modulates macrophage functions to promote clearance and resolution. It enhances the phagocytosis of zymosan particles and apoptotic neutrophils by human macrophages. frontiersin.orguchile.cl This dual action—halting neutrophil infiltration and stimulating macrophage-mediated cleanup—is a hallmark of specialized pro-resolving mediators. Both human neutrophils and macrophages express the G protein-coupled receptors ALX/FPR2 and GPR32, which are targeted by RvD1 to mediate these effects. researchgate.net The biosynthesis of RvD1 from its precursors has been demonstrated in human macrophages and neutrophils, highlighting the endogenous relevance of this resolution pathway in these cell types. physiology.orgfrontiersin.org Furthermore, RvD1 can induce the polarization of macrophages toward an M2, or pro-resolving, phenotype. jci.org
Dendritic Cell Maturation and Antigen Presentation Assays
Dendritic cells (DCs) are critical antigen-presenting cells that link innate and adaptive immunity. physiology.org The maturation and function of DCs are modulated by specialized pro-resolving mediators, including resolvins. Research indicates that a Resolvin D1 analogue can control the maturation of dendritic cells. mdpi.comphysiology.orgnih.gov Dendritic cells express receptors for SPMs, such as ALX/FPR2, which is a known receptor for Resolvin D1. mdpi.comjci.org
Recombinant Receptor Overexpression Systems for Ligand-Receptor Interaction Studies
To identify and characterize the specific receptors for Resolvin D1, researchers have employed recombinant systems where candidate G protein-coupled receptors (GPCRs) are overexpressed in host cells. frontiersin.orgnih.gov Using these systems, two receptors have been identified as primary targets for RvD1: ALX/FPR2 (also a receptor for Lipoxin A₄) and the orphan receptor GPR32. virtusnutrition.comfrontiersin.orgnih.gov
Studies using Chinese Hamster Ovary (CHO) cells engineered to overexpress these human receptors have confirmed direct and functional interactions. In a β-arrestin-based ligand-receptor assay, RvD1, its aspirin-triggered epimer (AT-RvD1), and RvD1 methyl ester were all shown to dose-dependently activate both hALX/FPR2 and hGPR32. nih.gov These interactions were further validated using an electric cell-substrate impedance sensing (ECIS) system, which measures real-time changes in cell monolayer impedance upon receptor activation. nih.gov The enhancement of macrophage phagocytosis by RvD1 was found to increase significantly when human macrophages overexpressed ALX or GPR32, confirming the functional role of these receptors in mediating the pro-resolving actions of RvD1. frontiersin.orguchile.cl
Table 1: Activation of Recombinant Human Receptors by Resolvin D1 and Related Structures Data derived from β-arrestin receptor system assays.
| Compound | Receptor | EC₅₀ (mol/L) |
| Resolvin D1 | hALX/FPR2 | 4.5 x 10⁻¹¹ |
| hGPR32 | 1.4 x 10⁻⁹ | |
| AT-Resolvin D1 | hALX/FPR2 | 2.1 x 10⁻¹⁰ |
| hGPR32 | 1.8 x 10⁻⁹ | |
| Resolvin D1-ME | hALX/FPR2 | 1.2 x 10⁻¹⁰ |
| hGPR32 | 1.0 x 10⁻⁸ |
This table is based on data reported in ligand-receptor interaction studies. nih.gov
In Vivo Murine Models of Inflammation and Disease Resolution
Acute Peritonitis Models for Leukocyte Trafficking Analysis
The murine zymosan-induced peritonitis model is a classic in vivo assay used to study acute inflammation and its resolution. In this model, the injection of zymosan (a yeast cell wall component) into the peritoneal cavity elicits a robust but self-resolving inflammatory response, characterized by the influx of neutrophils (PMNs) followed by macrophages. This model allows for the quantification of leukocyte trafficking and the determination of resolution indices, such as the time to reach maximum neutrophil infiltration (Ψmax) and the time to reduce neutrophil numbers by 50% from the maximum (the resolution interval, Ri). pnas.org
Studies using this model have demonstrated the potent anti-inflammatory and pro-resolving actions of Resolvin D1 and its analogs. Administration of this compound (300 ng/mouse) reduced zymosan-elicited neutrophil infiltration by 25–50% and shortened the resolution interval by approximately 4 hours. pnas.org Similarly, a synthetic analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), was shown to shorten the Ri of E. coli-induced peritonitis by about 57%. frontiersin.org These findings demonstrate that RvD1 and its methyl ester derivatives actively control the magnitude and duration of acute inflammation in vivo by limiting the extent of leukocyte infiltration and accelerating the return to homeostasis. physiology.orgnih.gov
Table 2: Effect of Resolvin D1 Analogs on Leukocyte Infiltration in Murine Peritonitis
| Compound | Model | Effect on Leukocyte Infiltration | Reference |
| Resolvin D1-ME | Zymosan-induced peritonitis | 25-50% reduction in PMN infiltration | pnas.org |
| AT-Resolvin D1 | Zymosan-induced peritonitis | ~35% maximal inhibition at 100 ng | mdpi.com |
| BDA-RvD1-ME | E. coli peritonitis | Shortened Resolution Interval (Ri) by ~57% | frontiersin.org |
This table summarizes findings from various murine peritonitis studies.
Ischemia-Reperfusion Injury Models in Various Organs
In a murine model of hindlimb I/R that leads to second-organ injury in the lungs, intravenous administration of a benzo-diacetylenic analog of RvD1 methyl ester (1 µg) reduced neutrophil infiltration into the lungs by approximately 58%. frontiersin.org This analog was found to be more potent than the native RvD1 in this model. frontiersin.org Similarly, in models of renal I/R injury, RvD1 has been found to be protective by inhibiting leukocyte accumulation. Protective actions have also been noted in cerebral I/R, where RvD1 reduces infiltrating leukocytes and limits the activation of pro-inflammatory pathways. These findings underscore the therapeutic potential of targeting resolution pathways with this compound or its stable analogs to mitigate the damaging inflammatory consequences of ischemia-reperfusion in critical organs.
Endotoxin (LPS)-Induced Lung Injury and Systemic Inflammation Models
Resolvin D1 (RvD1) and its derivatives have been investigated for their protective effects in preclinical models of endotoxin-induced lung injury and systemic inflammation. In studies using lipopolysaccharide (LPS) to induce acute lung injury (ALI) in mice, pretreatment with RvD1 has been shown to significantly attenuate the inflammatory response. nih.govresearchgate.net This includes a reduction in the total leukocyte count, particularly neutrophils, in the bronchoalveolar lavage fluid (BALF). researchgate.net Furthermore, the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the BALF were significantly decreased in mice that received RvD1 prior to LPS challenge. nih.govresearchgate.net
The mechanism underlying these protective effects involves the modulation of key inflammatory signaling pathways. Research indicates that RvD1 can suppress the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation. nih.govphysiology.org This suppression is achieved by inhibiting the degradation of IκBα, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes. nih.govresearchgate.net This action appears to be partly dependent on the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), as the protective effects of RvD1 were partially reversed by a PPARγ antagonist. nih.govresearchgate.net Histological analysis of lung tissue from LPS-treated mice shows that RvD1 administration markedly attenuates lung inflammation. nih.govresearchgate.net
In addition to lung-specific inflammation, RvD1 has demonstrated therapeutic effects in systemic inflammation models. For instance, in a model of severe acute pancreatitis induced by cerulein and LPS, pretreatment with RvD1 significantly reduced serum levels of amylase, lipase (B570770), TNF-α, and IL-6. physiology.orgnih.gov It also decreased myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, in both the pancreas and the lungs, thereby ameliorating pancreatitis-associated lung injury. physiology.orgnih.gov
Immune Complex-Induced Inflammation Models (e.g., Lung Injury)
The efficacy of Resolvin D1 analogs has been evaluated in models of inflammation driven by immune complexes. In a murine model of IgG immune complex-induced lung injury, the administration of a metabolically stable analog of aspirin-triggered RvD1 (AT-RvD1), 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1), demonstrated significant protective actions. nih.govaai.orgaai.org
Intravenous administration of p-RvD1 significantly reduced lung vascular permeability, a key indicator of lung injury. nih.gov It also led to a substantial decrease in the accumulation of neutrophils in the bronchoalveolar lavage fluid (BALF). nih.gov The levels of inflammatory mediators, including the cytokines TNF-α and IL-6, and the chemokine KC, were also significantly suppressed in the BALF of mice treated with the analog. nih.govresearchgate.net
A notable finding from these studies is the effect of p-RvD1 on the complement system. The levels of C5a, a potent chemoattractant for neutrophils, were significantly reduced in the BALF of treated mice. nih.gov Mechanistically, the protective effects are associated with the inhibition of key transcription factors. Both AT-RvD1 and p-RvD1 were shown to significantly inhibit the activation of NF-κB and C/EBPβ in the lung tissue of mice with immune complex-induced injury. nih.govaai.org These findings highlight the potential of stable this compound analogs to disrupt the inflammatory cascade initiated by immune complexes. nih.govaai.org
Models of Metabolic Dysfunction and Associated Inflammation (e.g., Obesity-induced)
Research in models of obesity-induced inflammation has revealed a deficit in the production of resolvins in adipose tissue. nih.govnih.gov Exogenous administration of Resolvin D1 (RvD1) has been shown to ameliorate the inflammatory status and improve metabolic dysfunction. nih.gov In inflamed obese adipose tissue, both RvD1 and Resolvin D2 (RvD2) can rescue the impaired expression and secretion of adiponectin, an anti-inflammatory and insulin-sensitizing adipokine. nih.gov
Simultaneously, these resolvins decrease the production of pro-inflammatory adipokines, including leptin, TNF-α, IL-6, and IL-1β. nih.gov Furthermore, RvD1 and RvD2 have been observed to reduce monocyte adhesion to adipocytes and their migration across the adipose tissue, processes stimulated by chemoattractants like Monocyte Chemoattractant Protein-1 (MCP-1) and leukotriene B4. nih.gov In co-culture systems of human primary macrophages and adipocytes, RvD1 dose-dependently reduced the secretion of the pro-inflammatory cytokine IL-6 and its soluble receptor IL-6Rα, as well as the chemokine MCP-1. uzh.ch These effects appear to be mediated by polarizing macrophages towards an anti-inflammatory phenotype. uzh.ch In obese diabetic mice, treatment with RvD1 improves insulin (B600854) sensitivity and reduces the accumulation of macrophages in adipose tissues. nih.gov These findings suggest that resolvins like RvD1 and its derivatives play a crucial role in governing the local inflammatory tone in adipose tissue and could be potential therapeutic agents for obesity-related metabolic disorders. nih.govnih.gov
Organ-Specific Inflammation Models (e.g., Acute Pancreatitis, Corneal Inflammation)
The therapeutic potential of Resolvin D1 (RvD1) and its analogs has been explored in various organ-specific inflammation models.
Acute Pancreatitis: In experimental models of acute pancreatitis in mice, ranging from mild (cerulein-induced) to severe (cerulein plus LPS-induced), pretreatment with RvD1 has demonstrated significant protective effects. physiology.orgnih.gov Administration of RvD1 led to a marked reduction in key biochemical markers of pancreatitis, including serum amylase and lipase levels. physiology.orgnih.gov It also significantly lowered the systemic inflammatory response by decreasing serum levels of pro-inflammatory cytokines like TNF-α and IL-6. physiology.orgnih.gov Histological examination revealed that RvD1 treatment alleviated pancreatic inflammation and reduced local acinar necrosis. Furthermore, RvD1 diminished neutrophil infiltration into both the pancreas and the lungs, as measured by myeloperoxidase (MPO) activity, thereby mitigating associated lung injury. physiology.orgnih.gov The anti-inflammatory effects in this model are linked to the inhibition of NF-κB activation in the pancreas. physiology.orgnih.gov
Corneal Inflammation: In a mouse model of herpes simplex virus (HSV)-induced stromal keratitis, a severe immunoinflammatory condition of the cornea, topical administration of the methyl ester prodrug of Neuroprotectin D1 (NPD1/PD1), a related docosahexaenoic acid-derived mediator, resulted in a significant reduction in the severity and incidence of corneal lesions. arvojournals.org Treatment with the NPD1 methyl ester also decreased corneal neovascularization. arvojournals.org This was associated with reduced infiltration of inflammatory cells, including neutrophils and pathogenic CD4+ T cells, into the cornea. arvojournals.org The production of pro-inflammatory cytokines (IL-6), chemokines (CXCL1, CXCL-10, CCL-20), and angiogenic factors (VEGF-A, MMP-2, MMP-9) in the corneas of infected animals was also diminished. arvojournals.org These findings indicate that local application of resolvin-like lipid mediator prodrugs can effectively control ocular inflammation.
Studies on Splenic Remodeling and Localized Lipid Mediator Profiles
The spleen acts as a reservoir for immune cells, and its remodeling plays a role in the systemic inflammatory response following events like myocardial infarction (MI). Studies investigating the effect of Resolvin D1 (RvD1) post-MI have revealed its impact on the spleen. nih.govresearchgate.netnih.gov Administration of RvD1 to mice after coronary artery ligation preserved transient changes in the splenic reservoir compared to saline-treated controls. nih.gov
RvD1 treatment promoted an earlier exit of neutrophils from the spleen at day 5 post-MI. nih.gov Lipid mediator profiling of spleens from RvD1-treated mice showed a significant shift in the localized lipid mediator profile. nih.gov While spleens from untreated MI mice had elevated levels of pro-inflammatory mediators like leukotriene B4 and prostaglandin (B15479496) D2, the spleens from RvD1-treated mice showed an increase in a number of specialized pro-resolving mediators (SPMs). nih.gov Specifically, the levels of RvD2, Maresin 1 (MaR1), and Lipoxin A4 (LXA4) were increased in the spleens of mice that received RvD1. nih.govnih.gov
This suggests that exogenous RvD1 administration can promote the endogenous biosynthesis of other SPMs within the spleen, contributing to a pro-resolving milieu that can aid in organ protection and the resolution of inflammation. nih.gov Gene expression analysis in the spleen indicated that RvD1 treatment led to a decrease in pro-inflammatory markers with a simultaneous increase in markers associated with M2 macrophages (e.g., arg-1, mrc-1), which are involved in tissue repair and resolving inflammation. nih.govnih.gov
Comparative Efficacy and Potency Studies of this compound and Native Resolvin D1
The native form of Resolvin D1 (RvD1) is susceptible to rapid metabolic inactivation in vivo, primarily through the action of 15-prostaglandin dehydrogenase. researchgate.net This has prompted the development of more stable analogs, including methyl esters and other structurally modified compounds, to enhance their therapeutic potential.
Comparative studies have been conducted to evaluate the efficacy and potency of these analogs relative to the native compound. For instance, a synthetic analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), was designed to be resistant to metabolic degradation. researchgate.net In a model of ischemia-reperfusion induced second-organ lung injury, BDA-RvD1 was found to be significantly more potent than native RvD1 at reducing neutrophil infiltration into the lungs. researchgate.net In a model of E. coli-induced peritonitis, BDA-RvD1 shortened the resolution interval with a potency similar to that of native RvD1. researchgate.net
Another analog, 17R-hydroxy-19-para-fluorophenoxy-resolvin D1 methyl ester (p-RvD1), was shown to be highly effective in a model of IgG immune complex-induced lung injury, where it significantly reduced lung vascular permeability and inflammation. nih.govaai.org While this study also demonstrated the potent effects of aspirin-triggered RvD1 (AT-RvD1), it highlighted the powerful anti-inflammatory actions of this stable methyl ester analog. nih.gov
Conversely, in a study on diabetic peripheral neuropathy in mice, the methyl esters of RvD1 and RvD2 were found to be generally less potent than the native (free acid) forms of RvD1 and Resolvin E1 in improving neurological endpoints. iomcworld.org This suggests that the relative efficacy of the methyl ester versus the native form may be context-dependent and can vary based on the specific disease model and route of administration.
Structure Activity Relationship Sar Studies of Resolvin D1 Methyl Ester and Analogs
Identification of Critical Structural Determinants for Biological Activity
The potent and stereoselective actions of Resolvin D1 are dictated by several key structural features. numberanalytics.comhmdb.ca The complete stereochemistry of RvD1 has been established as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. pnas.orgharvard.edunih.govfrontiersin.org SAR studies have pinpointed specific moieties as essential for its pro-resolving functions.
The hydroxyl group at the C17 position is particularly important for biological activity. ucc.ie Enzymatic oxidation of this alcohol group by eicosanoid oxidoreductases to form 17-oxo-RvD1 results in a metabolite that is largely inactive. ucc.ie In contrast, the metabolite 8-oxo-RvD1, formed by oxidation at the C8 position, substantially retains its ability to reduce polymorphonuclear (PMN) transmigration. ucc.ieresearchgate.net This highlights the C17-hydroxyl as a critical determinant for the bioactivity of RvD1. ucc.ie Furthermore, the specific geometry of the conjugated double bond system, including the 10Z-configuration, is also considered important for activity. ucc.ie
| Structural Feature | Importance for Biological Activity | Source |
| C17-Hydroxyl Group | Critical for activity. Oxidation to 17-oxo-RvD1 leads to inactivation. | ucc.ie |
| C8-Hydroxyl Group | Potential site for modification. Oxidation to 8-oxo-RvD1 largely retains activity. | ucc.ie |
| 10Z-Configuration | Considered important for bioactivity. | ucc.ie |
| Conjugated Tetraene System | Responsible for potent biological activities. | numberanalytics.com |
| Specific Stereochemistry | Critical for interactions with specific receptors and signaling pathways. | numberanalytics.com |
Effects of Methyl Esterification on Pharmacodynamic and Pharmacokinetic Properties in Research Models
Resolvin D1 methyl ester is an esterified form of the parent compound, Resolvin D1. caymanchem.com This modification of the carboxyl group to a methyl ester may serve as a lipophilic prodrug form. caymanchem.com The addition of the methyl ester moiety can alter the compound's distribution and pharmacokinetic profile. caymanchem.com It is susceptible to cleavage by intracellular esterases, which would release the active free acid within the cell. caymanchem.com In several research models, RvD1 analogs are converted to their methyl ester forms prior to in vivo administration, suggesting this form is utilized for its delivery and pharmacokinetic properties. ucc.ienih.gov
Characterization of Specific Analogue Modifications and Their Functional Impact
To overcome the rapid inactivation of native RvD1, various synthetic analogs have been developed with modifications designed to improve metabolic resistance and chemical stability. nih.govplos.org
The C17 position is a primary site for metabolic inactivation through oxidation. ucc.ie To block this, analogs have been synthesized with modifications at this position. One key strategy involves introducing a methyl group at C17. ucc.ie The resulting 17-(R/S)-methyl-RvD1, administered as a methyl ester, was found to significantly reduce myeloperoxidase levels in a lung injury model, indicating retained and potent anti-inflammatory action. ucc.ienih.gov
The aspirin-triggered epimer of RvD1, AT-RvD1, has an R-configuration at the C17-hydroxyl group instead of the S-configuration of native RvD1. ucc.ie This 17R-epimer demonstrates significantly higher resistance to in vivo enzymatic oxidation compared to the 17S form, while inhibiting leukocyte infiltration with similar efficacy. ucc.ieresearchgate.net This enhanced metabolic stability makes the 17R configuration a desirable feature in synthetic analogs. nih.gov
Modifications at the omega-end of the fatty acid chain represent another strategy to enhance stability. Researchers have incorporated a p-fluorophenyl ether group into AT-RvD1 to create a more robust analog. ucc.ie Another significant modification involves replacing the terminal portion of the molecule with a benzene (B151609) ring. A second-generation RvD1 analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), was designed to resist degradation and was shown to share the pro-resolving actions of native RvD1, including enhancing phagocytosis by human macrophages and activating the GPR32 receptor. nih.govmdpi.com This demonstrates that substantial structural changes at the omega-end can be made while preserving key biological functions.
The development of RvD1 analogs has extended to include cyclic and heterocyclic structures to improve stability and antioxidant properties.
Benzo-Ring Analogs : A synthetic analog, 17R/S-benzo-RvD1, which incorporates a benzene ring, was found to resist degradation by eicosanoid oxidoreductase. plos.org In research models, this analog exhibited a pro-resolving biologic profile similar to native RvD1 and effectively attenuated neointimal hyperplasia following arterial injury. plos.org
Imidazole-Derived Analogs : Researchers have designed and synthesized novel imidazole-derived RvD1 analogs. mdpi.comresearchgate.net In vitro chemical assays demonstrated that these heterocyclic analogues possess excellent antioxidant performance, superior to that of the parent RvD1, due to their structural modifications. mdpi.comresearchgate.net They were shown to effectively scavenge reactive oxygen species (ROS) and protect hyaluronic acid from degradation. mdpi.comresearchgate.net
| Analogue Name | Modification | Rationale / Observed Impact |
| 17-(R/S)-methyl-RvD1 methyl ester | Methyl group at C17 | Blocks metabolic oxidation; retains potent anti-inflammatory action. ucc.ienih.gov |
| Aspirin-Triggered RvD1 (AT-RvD1) | 17R-hydroxyl configuration | Enhanced resistance to metabolic oxidation; similar efficacy to RvD1. ucc.ie |
| p-fluorophenyl ether AT-RvD1 | p-fluorophenyl ether at omega-end | Enhance metabolic stability. ucc.ie |
| Benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1) | Benzene ring and diacetylenic system at omega-end | Increased resistance to degradation; shares pro-resolving actions with RvD1. nih.gov |
| 17R/S-benzo-RvD1 | Benzene ring incorporated near the omega-end | Resists degradation by eicosanoid oxidoreductase; attenuates neointimal hyperplasia. plos.org |
| Imidazole-derived RvD1 analogues | Imidazole (B134444) heterocyclic core | Excellent antioxidant performance, superior to RvD1. mdpi.comresearchgate.net |
Omega-End Substitutions and Their Influence on Bioactivity
Stereochemical Requirements for Optimal Receptor Binding and Functional Efficacy
The biological actions of RvD1 are mediated through high-affinity, stereospecific interactions with G-protein coupled receptors (GPCRs). pnas.org The precise three-dimensional arrangement of the atoms in the RvD1 molecule is essential for its ability to bind to and activate its target receptors. numberanalytics.com
Two primary receptors for RvD1 have been identified: ALX/FPR2 (a lipoxin A4 receptor) and GPR32 (an orphan receptor). pnas.orgharvard.edumdpi.comfrontiersin.org The interaction with these receptors is stereoselective. nih.gov The specific 7S,8R,17S stereochemistry of endogenous RvD1 is a result of its biosynthetic pathway involving 15-lipoxygenase and 5-lipoxygenase. harvard.edu
Interestingly, the aspirin-triggered 17R epimer (AT-RvD1) also displays potent bioactivity, suggesting that while the stereochemistry at C17 is critical, both the S and R configurations can be accommodated by the receptors to elicit a pro-resolving response. ucc.ieharvard.edu This is further supported by studies showing that both RvD1 and AT-RvD1 can dampen inflammation. nih.gov The activation of ALX/FPR2 and GPR32 by RvD1 initiates downstream signaling that leads to its anti-inflammatory and pro-resolving effects, such as reducing neutrophil infiltration and enhancing macrophage phagocytosis. pnas.orgmdpi.comharvard.edu
Advanced Analytical Methodologies for Resolvin D1 Methyl Ester Research
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental in isolating Resolvin D1 methyl ester from complex biological matrices and synthetic reaction mixtures, ensuring its purity for further analysis and bioassays.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective in separating RvD1 and its isomers. harvard.edu For instance, RvD1 and its aspirin-triggered epimer, AT-RvD1, can be resolved using RP-HPLC, with AT-RvD1 eluting earlier than RvD1. harvard.eduresearchgate.net The carboxyl-methyl esters of these compounds also show similar separation behavior under essentially identical conditions. harvard.edu
The purity of synthetic Resolvin D1 analogues and their methyl esters is routinely assessed by HPLC, often achieving purities greater than 95%. mdpi.comrsc.orgnih.gov For example, a study on new Resolvin D1 analogues used a Shimadzu HPLC system with a photodiode array detector and a Setima HPLC18 reversed-phase column to confirm a purity of 99.6% for one of the synthesized analogues. mdpi.com In the synthesis of protectin D1, a related lipid mediator, the purity of the methyl ester intermediate was determined to be over 98% by HPLC analysis. rsc.org
Following catalytic hydrogenation to produce tritium-labeled RvD1, HPLC is used to confirm that the labeled RvD1 methyl ester co-elutes with an authentic standard, indicating successful labeling and purification. pnas.orgnih.govpnas.org
Interactive Data Table: HPLC Separation of Resolvin D1 and Related Compounds
| Compound | HPLC System | Column | Mobile Phase | Detection | Retention Time (min) | Purity (%) | Reference |
| Resolvin D1 | Not Specified | Reversed-Phase | Not Specified | UV (301 nm) | 15.1 | >95 | harvard.eduresearchgate.net |
| AT-Resolvin D1 | Not Specified | Reversed-Phase | Not Specified | UV (301 nm) | 13.9 | >95 | harvard.eduresearchgate.net |
| Resolvin D1 analogue 1 | Shimadzu HPLC | Setima HPLC18 | Not Specified | Photodiode Array | Not Specified | 99.6 | mdpi.com |
| Protectin D1 methyl ester | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >98 | rsc.org |
| [3H]-RvD1 methyl ester | Not Specified | Not Specified | Not Specified | UV (301 nm) | Co-eluted with standard | Not Applicable | pnas.orgnih.govpnas.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the structural confirmation and metabolite profiling of this compound, particularly after derivatization. harvard.edu To make the molecule volatile for GC analysis, it is typically converted to its methyl ester and then treated with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide to form a trimethylsilyl (B98337) (OTMS) derivative. harvard.edunih.gov
The retention time in GC is often expressed as a C-value, which is determined by comparing the retention time of the analyte to that of a series of saturated fatty acid methyl esters. harvard.edunih.gov For the OTMS derivative of RvD1 methyl ester, a C-value of 25.9 ± 0.2 has been reported. harvard.edu The mass spectrum of the derivatized compound provides key structural information through its fragmentation pattern. harvard.edunih.gov For example, the GC-MS spectrum of the OTMS-derivatized benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), a stable analog, showed a molecular ion (m/z 600) and characteristic fragment ions that were consistent with its proposed structure. nih.gov
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry, especially when coupled with liquid chromatography, is indispensable for the detailed structural analysis and sensitive quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for both the structural elucidation and quantitative analysis of this compound and related compounds from complex biological samples. nih.govresearchgate.net This method offers high sensitivity and specificity, allowing for the detection and quantification of these lipid mediators at very low concentrations. nih.govresearchgate.net
In the structural elucidation of RvD1, LC-MS/MS analysis reveals a parent ion [M-H]⁻ at m/z 375. harvard.eduresearchgate.net The fragmentation pattern (MS/MS spectrum) of this ion provides detailed structural information that can be used to confirm the identity of the molecule. harvard.eduresearchgate.netpnas.org For instance, the tandem mass spectrum of endogenously produced RvD1 from human M2-like macrophages shows characteristic daughter ions at m/z 357, 313, 233, 215, 197, 141, and 135. pnas.org
For quantitative analysis, a method called Multiple Reaction Monitoring (MRM) is often employed. nih.gov This involves selecting a specific parent ion and one or more of its characteristic fragment ions to monitor. nih.gov This highly specific detection allows for accurate quantification even in complex biological matrices. nih.gov Calibration curves are generated using synthetic and authentic standards, often with deuterated internal standards, to ensure accuracy, with r² values typically in the range of 0.98–0.99. nih.gov
The power of LC-MS/MS extends to the analysis of RvD1 analogs. For example, the LC-MS/MS analysis of the carboxy-methyl ester of BDA-RvD1 in positive-ion mode showed a parent ion at m/z 385 [M+H] and a series of diagnostic fragment ions that confirmed its structure. nih.gov
Interactive Data Table: Key LC-MS/MS Parameters for Resolvin D1 Analysis
| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Resolvin D1 | Negative | 375 [M-H]⁻ | 357, 313, 233, 215, 197, 141, 135 | harvard.eduresearchgate.netpnas.org |
| BDA-RvD1 methyl ester | Positive | 385 [M+H]⁺ | 367, 349, 331, 309, 291, 273, 241, 193, 181, 152 | nih.gov |
Spectroscopic Techniques for Structural Confirmation in Research Contexts (e.g., NMR, UV/Vis)
Spectroscopic techniques provide crucial information for the structural confirmation of this compound, complementing the data obtained from mass spectrometry.
UV/Vis spectroscopy is used to identify the characteristic chromophore of Resolvin D1 and its analogs. RvD1 exhibits a UV absorbance maximum (λmax) in methanol (B129727) at approximately 301-302 nm, with shoulders at around 280 and 315 nm, which is characteristic of its conjugated tetraene system. harvard.eduresearchgate.netpnas.orgnih.govpnas.orgcaymanchem.comcaymanchem.com The UV spectrum of a synthetic analog, BDA-RvD1, showed a distinct chromophore with a λmax in methanol at 248 nm. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. harvard.edu 1H NMR, often in conjunction with Correlation Spectroscopy (COSY), is used to determine and confirm the Z/E configuration of the double bonds in the molecule. harvard.eduresearchgate.net The complete stereochemistry of synthetic RvD1 and AT-RvD1 methyl esters has been confirmed using NMR spectroscopy, with assignments made based on COSY correlations. harvard.edu While the 1H NMR spectra of RvD1 and AT-RvD1 are very similar, they can be distinguished by their different chromatographic behaviors. harvard.edu
Receptor Binding and Functional Activation Assays
Understanding the biological activity of this compound involves studying its interaction with specific cellular receptors.
Radioligand binding assays are used to identify and characterize specific binding sites for RvD1 on target cells. pnas.orgnih.govpnas.org In these assays, tritium-labeled RvD1 ([³H]-RvD1), prepared by catalytic hydrogenation of a synthetic acetylenic precursor of RvD1 methyl ester, is used. pnas.orgnih.govpnas.org Specific binding of [³H]-RvD1 to human leukocytes has been demonstrated with high affinity. pnas.org
Functional activation assays are employed to determine the downstream signaling events following receptor binding. A common approach is to use cell lines that overexpress a specific G protein-coupled receptor (GPCR) and measure a cellular response upon ligand stimulation. For example, a stable analog of RvD1, BDA-RvD1, was shown to activate the human recombinant G protein-coupled receptor 32/DRV1 in a dose-dependent manner. nih.govphysiology.org Another study demonstrated that RvD1 methyl ester retains the ability to activate the ALX/FPR2 and GPR32 receptors. nih.gov These assays provide evidence for the shared activation pathways between RvD1 and its analogs and help to elucidate their pro-resolving actions. nih.govphysiology.org
Radioligand Binding Studies
Radioligand binding assays are fundamental in determining the specific binding characteristics of a ligand to its receptor. For Resolvin D1, these studies have been crucial in identifying its high-affinity binding sites on target cells.
To facilitate these studies, tritium-labeled Resolvin D1 ([3H]-RvD1) is prepared. This is typically achieved through the catalytic hydrogenation of a synthetic biorxiv.orgnih.gov-acetylenic RvD1 methyl ester precursor. pnas.orgnih.gov Following hydrogenation with tritium (B154650) gas, the resulting [3H]-RvD1 methyl ester is purified and its integrity confirmed by co-elution with an authentic standard via high-performance liquid chromatography (HPLC). pnas.orgnih.gov For binding experiments, the methyl ester is subjected to saponification to yield the carboxylic acid form, [3H]-RvD1, which is used immediately. pnas.orgnih.gov
Saturation binding experiments using [3H]-RvD1 on human leukocytes, such as polymorphonuclear leukocytes (PMNs) and monocytes, have demonstrated specific and high-affinity binding. nih.gov Scatchard analysis of these saturation curves reveals the binding affinity (Kd). pnas.org For instance, studies have shown that [3H]-RvD1 binds specifically to human leukocytes with a high affinity, with reported Kd values in the low nanomolar range. nih.gov
Competition binding assays are also performed, where the displacement of [3H]-RvD1 by unlabeled ligands is measured. These studies have shown that unlabeled RvD1 effectively displaces the radioligand, confirming specificity. pnas.org Furthermore, these assays can probe the relationship between different ligands that may share a receptor. For example, the partial displacement of [3H]-RvD1 by Lipoxin A4 (LXA4) suggested that these mediators might share a binding site or receptor, later identified as ALX/FPR2. pnas.orgfrontiersin.org
Table 1: Radioligand Binding Data for [3H]-Resolvin D1
| Radioligand | Cell Type | Binding Parameter | Value | Reference |
| [3H]-RvD1 | Human Leukocytes | Kd | 0.17 ± 0.06 nM | nih.gov |
| [3H]-RvD1 | Human PMN | Specific Binding | Displaced by unlabeled RvD1 | pnas.org |
| [3H]-RvD1 | Human PMN | Competition | Partially displaced (~60%) by LXA4 | pnas.org |
Beta-Arrestin Recruitment Systems for Receptor Activation
Beta-arrestin recruitment assays are a common and effective method for studying G protein-coupled receptor (GPCR) activation. Upon agonist binding to a GPCR, the receptor becomes phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction can be monitored, often using enzyme fragment complementation technology (e.g., the PathHunter system), to quantify receptor activation in response to a specific ligand. nih.govnih.gov
This methodology has been instrumental in characterizing the interaction of this compound and its parent compound with their cognate receptors, ALX/FPR2 and GPR32. frontiersin.orgnih.gov In these systems, cells (such as CHO or HEK cells) are engineered to stably overexpress the human receptor of interest (e.g., hGPR32 or hALX/FPR2). nih.gov The receptor is tagged with a fragment of an enzyme like β-galactosidase, while β-arrestin is linked to the complementary fragment. Ligand-induced receptor activation and subsequent β-arrestin recruitment bring the two enzyme fragments together, forming an active enzyme whose activity can be measured via chemiluminescence. nih.gov
Studies using this system have demonstrated that RvD1 methyl ester (RvD1-ME) potently activates both hALX/FPR2 and hGPR32 in a dose-dependent manner. nih.gov Researchers can generate dose-response curves and calculate the half-maximal effective concentration (EC50), which indicates the ligand's potency. For RvD1-ME, these assays have yielded EC50 values in the low picomolar to nanomolar range, confirming its potent activity at these pro-resolving receptors. nih.gov These findings, alongside data for RvD1 and other analogs, help establish the ligand selectivity and structure-activity relationships for these receptors. nih.govaai.org
Table 2: Receptor Activation by this compound via β-Arrestin Recruitment
| Ligand | Receptor | Assay System | EC50 | Reference |
| RvD1-ME | hALX/FPR2 | HEK-hALX/FPR2 β-arrestin | ~3.1 pM | nih.gov |
| RvD1-ME | hGPR32 | CHO-hGPR32 β-arrestin | ~0.11 nM | nih.gov |
| RvD1 | hALX/FPR2 | HEK-hALX/FPR2 β-arrestin | ~1.2 pM | nih.gov |
| RvD1 | hGPR32 | CHO-hGPR32 β-arrestin | ~8.8 pM | nih.gov |
Computational Chemistry Approaches
Computational chemistry provides powerful in silico tools to investigate the molecular properties of this compound and its interactions with biological targets, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For compounds like RvD1 and its analogs, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), are employed to understand the relationship between their chemical structure and functional properties, such as antioxidant activity. mdpi.comresearchgate.net
These calculations can determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. mdpi.comresearchgate.net The energy of the HOMO (Highest Occupied Molecular Orbital) is related to the molecule's electron-donating ability, while the LUMO (Lowest Unoccupied Molecular Orbital) energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com By comparing these calculated properties for RvD1 and its synthetic analogues, researchers can predict how structural modifications might enhance specific activities, such as radical scavenging potential. mdpi.comresearchgate.net
Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions
To visualize and understand how Resolvin D1 binds to and activates its receptors, researchers use molecular docking and molecular dynamics (MD) simulations. biorxiv.orgnih.gov These computational techniques model the interaction between a ligand (RvD1) and its protein target (e.g., ALX/FPR2) at an atomic level.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. biorxiv.org For RvD1, docking studies have been performed using crystal structures of the ALX/FPR2 receptor. biorxiv.orgnih.gov The results propose potential binding poses, identifying key interactions, such as the orientation of the carboxyl group of RvD1 towards positively charged residues like Arginine (R) 201 and R205 in the binding pocket. biorxiv.orgnih.gov
Molecular Dynamics (MD) Simulations build upon docking results to simulate the movement of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the dynamics of receptor activation. nih.govnih.gov Extensive MD simulations (on the microsecond scale) of the FPR2@RvD1 complex have shown that RvD1 maintains stable interactions within the receptor's binding site. nih.govnih.gov These simulations have highlighted the critical role of electrostatic interactions and hydrogen bonds between RvD1 and specific receptor residues, particularly R201 and R205, which act as "hotspots" for binding and are pivotal for maintaining the receptor in an active state. nih.govnih.gov Such simulations help elucidate the structural basis for the pro-resolving functions mediated by RvD1. biorxiv.org
Table 3: Key Residues in RvD1-Receptor Interactions Identified by Computational Models
| Receptor | Key Interacting Residues | Interaction Type | Computational Method | Reference |
| ALX/FPR2 | R201, R205 | Hydrogen Bonding, Electrostatic | Molecular Dynamics | nih.govnih.gov |
| ALX/FPR2 | W254 | Lever for TMH6 opening | Molecular Dynamics | biorxiv.org |
| ALX/FPR2 | H102, L81 | Placement/Docking | Molecular Docking | biorxiv.org |
In Vitro Biochemical Assays for Functional Characterization (e.g., Antioxidant Capacity Assays, Enzyme Activity Assays)
A variety of in vitro biochemical assays are used to characterize the functional properties of this compound and its parent molecule, particularly their antioxidant potential and susceptibility to enzymatic modification.
Antioxidant Capacity Assays: Oxidative stress is a component of persistent inflammation, and the ability of pro-resolving mediators to counteract this is of significant interest. Several chemical assays are used to quantify the antioxidant capacity of RvD1 and its analogs. mdpi.comnih.gov
Oxygen Radical Absorbance Capacity (ORAC): Measures the scavenging of peroxyl radicals.
2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging: Assesses the ability of the compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. mdpi.comresearchgate.net
Ferric Ion Reducing Antioxidant Power (FRAP): Determines the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comresearchgate.net
Hydroxyl Radical Scavenging Assay: Measures the ability to neutralize highly reactive hydroxyl radicals. mdpi.comnih.gov Studies using these assays have demonstrated that RvD1 and its derivatives possess antioxidant properties, which contribute to their protective functions, for example, by protecting molecules like hyaluronic acid from oxidative degradation. mdpi.comresearchgate.net
Enzyme Activity Assays: These assays are used to study the enzymes involved in the biosynthesis and metabolism of RvD1. For instance, the enzymatic inactivation of RvD1 can be monitored by incubating it with specific enzymes, such as eicosanoid oxidoreductase, and analyzing the formation of oxidized metabolites (e.g., 8-oxo-RvD1 and 17-oxo-RvD1) using techniques like LC-MS/MS. harvard.edu Conversely, assays can be used to study its biosynthesis. The conversion of precursors, like 7,8(S,S)-epoxytetraene, into RvD1 by enzymes such as soluble epoxide hydrolase (sEH) can be tracked to elucidate the biosynthetic pathways. pnas.orgresearchgate.net These studies are critical for understanding the lifecycle and regulation of RvD1 in biological systems.
Q & A
Q. How is Resolvin D1 methyl ester synthesized and characterized in experimental settings?
this compound is synthesized via catalytic hydrogenation of its acetylenic precursor, followed by saponification to yield the carboxylic acid form. Characterization typically involves high-performance liquid chromatography (HPLC) to confirm purity and UV spectroscopy (λ_max 301 nm) to verify structural integrity. For binding studies, tritium-labeled analogs are prepared to assess receptor affinity .
Q. What is the role of this compound in resolving inflammation, and how is this evaluated in preclinical models?
this compound reduces neutrophil infiltration and pro-inflammatory cytokines in IgG immune complex-induced lung injury models. Efficacy is assessed using histopathology, cytokine profiling (e.g., TNF-α, IL-6), and measurement of lung injury markers (e.g., albumin leakage). These methods validate its anti-inflammatory actions in C5a-dependent inflammation .
Q. What experimental models are appropriate for studying this compound’s effects on diabetic neuropathy?
Diabetic mice with induced neuropathy are used to evaluate mechanical allodynia (von Frey filaments), thermal hypoalgesia (Hargreaves test), and nerve conduction velocity. These endpoints correlate with this compound’s ability to improve sensory and motor function, though its efficacy is lower compared to non-esterified resolvins .
Advanced Research Questions
Q. Why does this compound exhibit reduced efficacy in diabetic neuropathy despite its longer circulatory half-life?
While the methyl ester form extends half-life by resisting enzymatic degradation, its reduced potency may stem from lower bioavailability at target tissues or impaired receptor interaction. Comparative studies using nerve conduction assays and corneal innervation analysis suggest that esterification alters pharmacodynamic properties, limiting therapeutic effects .
Q. How can researchers resolve contradictions between in vitro stability and in vivo efficacy of this compound?
Methodological approaches include:
- Pharmacokinetic profiling : Measuring tissue-specific bioavailability using radiolabeled analogs.
- Receptor binding assays : Comparing affinity for ALX/GPR32 receptors between esterified and non-esterified forms.
- Structural optimization : Introducing para-fluorophenoxy groups (as in 17R-hydroxy-19-para-fluorophenoxy-RvD1 methyl ester) to enhance stability without compromising activity .
Q. What strategies improve the stability of this compound for translational applications?
Stabilization methods include:
- Lipid encapsulation : Using liposomes or nanoparticles to protect against oxidative degradation.
- Structural analogs : Synthesizing fluorinated derivatives (e.g., 17R-hydroxy-19-para-fluorophenoxy-RvD1 methyl ester) to enhance metabolic resistance.
- Cold-chain storage : Maintaining compounds at -80°C in argon-evacuated vials to prevent lipid peroxidation .
Q. How do receptor-specific interactions influence this compound’s anti-inflammatory effects?
Competitive binding assays with human leukocytes reveal that this compound binds ALX/GPR32 receptors (K_d = 0.17 nM), partially displaced by lipoxin A4 (~60%). This specificity is validated using tritium-labeled analogs and receptor knockout models to dissect downstream signaling pathways (e.g., MAPK/NF-κB inhibition) .
Q. What experimental design considerations are critical for replicating this compound studies?
Key factors include:
- Dose standardization : Using molar equivalents for esterified vs. non-esterified forms.
- Model selection : Ensuring consistency in disease induction (e.g., streptozotocin for diabetes, IgG immune complexes for lung injury).
- Blinding and controls : Implementing sham treatments and randomized allocation to mitigate bias .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address discrepancies in efficacy data between this compound and its parent compound?
- Mechanistic studies : Compare transcriptional profiles (RNA-seq) of pro-resolving mediators (e.g., COX-2, LOX) in target tissues.
- Metabolite tracking : Use LC-MS/MS to quantify bioactive metabolites in serum and tissues.
- Dose-response curves : Establish optimal dosing regimens that balance stability and bioactivity .
Q. What methodologies validate the anti-inflammatory specificity of this compound in complex disease models?
- Adoptive transfer experiments : Transferring leukocytes from treated to untreated hosts to isolate resolvin-specific effects.
- Genetic models : Using ALX/GPR32 knockout mice to confirm receptor dependency.
- Multi-omics integration : Correlating lipidomic data with transcriptomic and proteomic profiles to map resolution pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
